![molecular formula C21H23N7S2 B10871992 2-{2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10871992.png)
2-{2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine
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Overview
Description
N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE is a complex organic compound that features a benzothiazole moiety linked to a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Preparation Methods
The synthesis of N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Synthesis of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the condensation of a suitable pyrimidine derivative with hydrazine and subsequent cyclization.
Linking the Two Moieties:
Chemical Reactions Analysis
N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The dimethylamine group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts
Scientific Research Applications
N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and multiple functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as GABA receptors and sodium channels. The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. Additionally, its interaction with DNA and enzymes involved in cell proliferation contributes to its anticancer properties .
Comparison with Similar Compounds
Similar compounds to N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE include:
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine: This compound also features a benzothiazole moiety linked via a sulfanyl bridge but differs in the core structure and substituents.
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-2-propanamine: Similar in structure but with different alkyl substituents, affecting its chemical and biological properties.
1,2-Benzisothiazol-3(2H)-one: A simpler benzothiazole derivative with different functional groups and applications.
Properties
Molecular Formula |
C21H23N7S2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H23N7S2/c1-13-14(2)27(10-9-26(3)4)19-18(13)20-24-17(25-28(20)12-22-19)11-29-21-23-15-7-5-6-8-16(15)30-21/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
MALVTPVSFYCMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CCN(C)C)C |
Origin of Product |
United States |
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